molecular formula C16H20FN7 B6437252 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548977-37-1

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437252
CAS No.: 2548977-37-1
M. Wt: 329.38 g/mol
InChI Key: ORJBCTGUJHKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluoropyrimidine moiety, a piperazine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluoropyrimidine intermediate:

    Piperazine ring formation: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

    Coupling reactions: The fluoropyrimidine intermediate is then coupled with the piperazine derivative using palladium-catalyzed cross-coupling reactions.

    Pyrrolidine ring introduction: Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release .

Comparison with Similar Compounds

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of fluoropyrimidine, piperazine, and pyrrolidine rings in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7/c17-13-10-18-11-21-16(13)24-7-5-23(6-8-24)15-9-14(19-12-20-15)22-3-1-2-4-22/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJBCTGUJHKQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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